Bz-Gly-Lys-Val-OH
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bz-Gly-Lys-Val-OH typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of lysine and the carboxyl group of valine. The protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The final step involves the removal of the protecting groups under acidic conditions to yield the desired peptide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Bz-Gly-Lys-Val-OH undergoes various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed by proteolytic enzymes such as carboxypeptidases.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the lysine residue.
Substitution: The benzoyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using carboxypeptidases under physiological conditions (pH 7.4, 37°C).
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or dithiothreitol (DTT).
Major Products Formed
Hydrolysis: Glycine, lysine, and valine residues.
Oxidation: Oxidized lysine derivatives.
Reduction: Reduced benzoyl derivatives.
Scientific Research Applications
Bz-Gly-Lys-Val-OH has a wide range of applications in scientific research:
Mechanism of Action
Bz-Gly-Lys-Val-OH acts as a substrate for carboxypeptidases, enzymes that catalyze the hydrolysis of the peptide bond at the C-terminal end of the peptide. The benzoyl group protects the N-terminal end, preventing degradation by aminopeptidases. Upon enzymatic cleavage, the peptide releases its constituent amino acids, which can be detected spectrophotometrically .
Comparison with Similar Compounds
Similar Compounds
Bz-Gly-Lys-OH: A dipeptide used as a substrate for carboxypeptidase B and N.
H-Lys-Ala-Val-Gly-OH: A tetrapeptide with immunostimulatory activity.
Met-Val-Lys: A tripeptide linker used in drug delivery systems.
Uniqueness
Bz-Gly-Lys-Val-OH is unique due to its specific sequence and the presence of the benzoyl group, which provides stability and specificity in enzymatic assays. Its ability to act as a substrate for carboxypeptidases makes it valuable in both research and industrial applications .
Properties
IUPAC Name |
2-[[6-amino-2-[(2-benzamidoacetyl)amino]hexanoyl]amino]-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O5/c1-13(2)17(20(28)29)24-19(27)15(10-6-7-11-21)23-16(25)12-22-18(26)14-8-4-3-5-9-14/h3-5,8-9,13,15,17H,6-7,10-12,21H2,1-2H3,(H,22,26)(H,23,25)(H,24,27)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMCMFBGRUWQFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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